N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(4-chlorophenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O4S/c24-17-9-13-19(14-10-17)31(28,29)15-3-6-22(27)25-18-11-7-16(8-12-18)23-26-20-4-1-2-5-21(20)30-23/h1-2,4-5,7-14H,3,6,15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMHYTFZPWXSGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide is a complex organic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. The following sections detail the synthesis, biological evaluation, mechanisms of action, and relevant case studies associated with this compound.
The synthesis of this compound typically involves a series of multi-step organic reactions. Key steps include:
- Formation of the Benzo[d]oxazole Ring : This is achieved through cyclization of ortho-aminophenol derivatives with carboxylic acids.
- Attachment of the Phenyl Group : A Suzuki coupling reaction between a halogenated benzo[d]oxazole and phenylboronic acid is commonly used.
- Introduction of the Sulfonyl Group : This step involves reacting the intermediate with a sulfonyl chloride under basic conditions.
- Amidation : The final step entails amidation of the sulfonyl intermediate with a suitable amine to yield the target compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing benzothiazole and benzoxazole moieties have shown significant activity against various cancer cell lines. A study evaluated new compounds derived from these structures against a panel of human cancer cell lines, revealing promising results in inhibiting cell growth, particularly in breast cancer models .
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Compound 3i | 2.7 | Alzheimer’s related activity |
| Compound 12a-e | Varies | Various cancer types |
Antimicrobial Activity
Compounds with similar structural features have also been investigated for their antimicrobial properties. The presence of the sulfonamide group is often linked to enhanced antibacterial activity, as seen in other sulfonamide-containing compounds .
The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes or receptors. For example, compounds that inhibit acetylcholinesterase (AChE) are being explored for their potential in treating neurodegenerative diseases like Alzheimer's . Molecular docking studies have suggested that this compound might bind effectively to AChE, thereby inhibiting its activity and potentially increasing acetylcholine levels in the brain.
Case Studies and Research Findings
- Antitumor Activity Evaluation : A study synthesized various derivatives based on benzothiazole and evaluated their antitumor activities against multiple cancer cell lines. The results indicated that these compounds exhibited significant cytotoxic effects, particularly against breast cancer cells, suggesting a structure-activity relationship that could inform future drug design .
- Molecular Docking Studies : Computational studies have elucidated binding interactions between similar compounds and their biological targets, indicating that modifications to the molecular structure can enhance binding affinity and biological activity .
Scientific Research Applications
Chemical Structure and Synthesis
This compound features a benzo[d]oxazole moiety, a phenyl group , and a sulfonyl butanamide chain . Its molecular formula is , with a molecular weight of 454.9 g/mol. The synthesis typically involves multi-step organic reactions, including:
- Formation of the benzo[d]oxazole ring : Achieved through cyclization of ortho-aminophenol derivatives with carboxylic acids.
- Attachment of the phenyl group : Often done via Suzuki coupling reactions.
- Introduction of the sulfonyl group : This can be achieved by reacting with sulfonyl chlorides under basic conditions.
- Formation of the butanamide chain : Involves amidation with suitable amines .
Medicinal Chemistry
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide has been investigated for its potential as an analgesic and anti-inflammatory agent . Studies have shown that derivatives of oxazolones exhibit significant inhibition of the COX-2 enzyme, which is crucial in pain and inflammation pathways. Some compounds demonstrated better activity than established drugs like celecoxib .
The compound is being explored for its antimicrobial and anticancer properties . Research indicates that compounds with similar structures have shown promising results against various cancer cell lines and microbial strains, suggesting that this compound could also possess these activities .
Case Study 1: Analgesic Activity Assessment
In a study assessing analgesic activity using the writhing test and hot plate test, derivatives containing the benzo[d]oxazole moiety exhibited significant analgesic effects compared to standard analgesics like pentazocine. The study concluded that certain structural modifications could enhance efficacy against pain .
Case Study 2: Anti-inflammatory Potency
Another research effort focused on the anti-inflammatory properties of related oxazolone derivatives indicated that some compounds reduced edema significantly more than aspirin, demonstrating their potential as effective anti-inflammatory agents .
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s structural uniqueness lies in its benzoxazole-sulfonamide hybrid scaffold , distinguishing it from similar derivatives. Key comparisons include:
Key Observations :
- Sulfonyl vs. Thioamide Groups : The target compound’s sulfonyl group (νS=O ~1150–1250 cm⁻¹) contrasts with the C=S (ν ~1243–1258 cm⁻¹) in hydrazinecarbothioamides . Sulfonyl groups enhance polarity and metabolic stability compared to thioamides.
- Benzoxazole vs.
- Chlorophenyl vs. Fluorophenyl Substituents : The 4-chlorophenyl group in the target may confer higher lipophilicity than fluorine analogs, influencing membrane permeability .
Q & A
Q. Q1. What are the standard synthetic pathways for preparing N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide, and how can reaction yields be optimized?
Methodological Answer: The synthesis typically involves:
Sulfonylation : Reacting 4-chlorobenzenesulfonyl chloride with a butanamide intermediate under basic conditions (e.g., triethylamine in DMF) to introduce the sulfonyl group .
Coupling : Linking the benzo[d]oxazole moiety via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. Microwave-assisted synthesis may enhance efficiency .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.
Optimization : Yields (70–90%) depend on temperature control (60–80°C), anhydrous solvents, and catalytic bases like NaH . Monitoring via TLC and NMR ensures intermediate fidelity .
Q. Q2. Which analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., aromatic protons at δ 7.2–8.1 ppm for benzooxazole and sulfonyl groups) . Discrepancies in splitting patterns may arise from rotational isomers; variable-temperature NMR resolves this .
- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: ~499.5 g/mol). Isotopic clusters confirm chlorine presence .
- X-ray Crystallography : Resolves ambiguities in stereochemistry (e.g., sulfonyl group orientation) .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
Methodological Answer:
Core Modifications : Synthesize analogs by replacing the 4-chlorophenylsulfonyl group with fluorophenyl or methoxyphenyl variants to assess sulfonyl group impact on target binding .
Biological Assays :
- Enzyme Inhibition : Test against cyclooxygenase-2 (COX-2) or carbonic anhydrase isoforms using fluorogenic substrates .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays; compare IC₅₀ values with controls like doxorubicin .
Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to COX-2 (PDB ID: 5KIR) .
Q. Q4. How can researchers resolve contradictions in reported biological activities of structurally related sulfonamide derivatives?
Methodological Answer: Contradictions (e.g., anti-inflammatory vs. cytotoxic effects) arise from:
- Assay Variability : Standardize protocols (e.g., LPS-induced IL-6/IL-1β mRNA modulation in RAW264.7 cells ).
- Metabolic Stability : Perform hepatic microsome assays to identify metabolite interference .
- Target Selectivity : Use CRISPR-edited cell lines (e.g., Bcl-2 knockout) to isolate mechanisms .
Example : A 2022 study found that benzo[d]oxazole derivatives suppress IL-6 mRNA at 10 μM but induce apoptosis at 50 μM, highlighting dose-dependent duality .
Q. Q5. What computational strategies are recommended for predicting pharmacokinetic properties and toxicity?
Methodological Answer:
- ADMET Prediction : Use SwissADME to estimate logP (~3.5), solubility (LogS: -4.2), and blood-brain barrier permeability (low) .
- Toxicity Profiling : ProTox-II predicts hepatotoxicity (Probability: 65%) due to sulfonyl group metabolism .
- MD Simulations : GROMACS simulations (100 ns) assess stability in aqueous solution; RMSD >2 Å suggests aggregation risks .
Mechanistic and Experimental Design Questions
Q. Q6. What experimental approaches elucidate the compound’s mechanism of action in antimicrobial assays?
Methodological Answer:
Time-Kill Curves : Expose Staphylococcus aureus to 2×MIC and monitor viability over 24 hours .
Membrane Permeability : Use SYTOX Green uptake assays to detect cytoplasmic membrane disruption .
Resistance Studies : Serial passage experiments (sub-MIC doses) identify mutation hotspots via whole-genome sequencing .
Q. Q7. How should researchers design stability studies under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Light Sensitivity : Expose to UV (254 nm) and quantify photodegradants using LC-MS .
- Thermal Stability : Thermogravimetric analysis (TGA) determines decomposition onset (~180°C) .
Data Interpretation and Optimization
Q. Q8. What strategies mitigate low yields during the final coupling step of the synthesis?
Methodological Answer:
Q. Q9. How can researchers validate target engagement in cellular assays?
Methodological Answer:
- CETSA (Cellular Thermal Shift Assay) : Heat-treated lysates (37–65°C) are analyzed via Western blot to confirm thermal stabilization of Bcl-2 .
- Click Chemistry : Incorporate an alkyne handle into the compound for pull-down assays with biotin-azide .
Advanced Mechanistic Studies
Q. Q10. What techniques identify off-target effects in kinase inhibition studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
